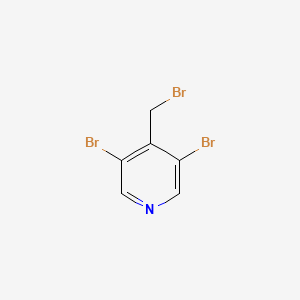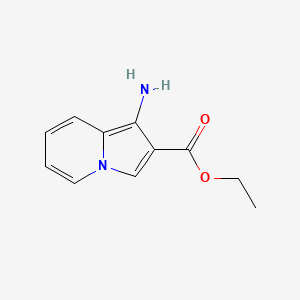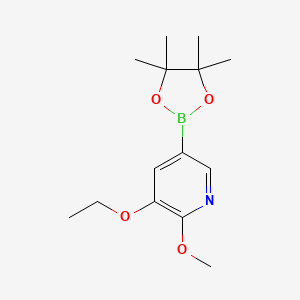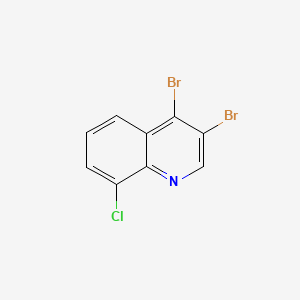
3,5-Dibromo-4-(bromomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-(bromomethyl)pyridine is a chemical compound with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . It is a pyridine derivative, where the pyridine ring is substituted with bromine atoms at the 3 and 5 positions, and a bromomethyl group at the 4 position. This compound is primarily used in research and development, particularly in pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of methyl 5-methylnicotinate as the starting material, which undergoes bromination to yield the desired product . This method is suitable for large-scale production due to its higher yield and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form debrominated products.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions, followed by reaction with electrophiles.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions with various nucleophiles.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
3,5-Dibromo-4-(bromomethyl)pyridine is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Pharmaceutical Testing: Used as a reference standard in pharmaceutical research.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including potential drug candidates.
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2 and 6 positions.
2,5-Dibromopyridine: Bromine atoms at the 2 and 5 positions.
2,6-Bis(bromomethyl)pyridine: Contains two bromomethyl groups at the 2 and 6 positions.
Uniqueness
3,5-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms and the bromomethyl group, which allows for selective reactions and the formation of specific products. This makes it a valuable compound in research and development, particularly in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
3,5-dibromo-4-(bromomethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNNUPPCMJANMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)



![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)
